molecular formula C134H207N39O29S B3029479 ACTH (2-24) (human, bovine, rat) CAS No. 67654-32-4

ACTH (2-24) (human, bovine, rat)

Cat. No. B3029479
CAS RN: 67654-32-4
M. Wt: 2860.4 g/mol
InChI Key: UCMABAPARYUDEN-KIOXDWMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACTH (2-24) (human, bovine, rat) is an impurity of tetracosactide, which is a synthetic peptide analog of the human adrenocorticotropic hormone that stimulates the production of cortisol . It is a fragment of proopiomelanocortin (POMC) peptide .


Molecular Structure Analysis

The molecular weight of ACTH (2-24) (human, bovine, rat) is 2846.4 . Its chemical formula is C₁₃₃H₂₀₅N₃₉O₂₉S . The sequence of this peptide is Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro .


Physical And Chemical Properties Analysis

ACTH (2-24) (human, bovine, rat) has a molecular weight of 2846.36 and a chemical formula of C₁₃₃H₂₀₅N₃₉O₂₉S . It is stored at temperatures below -15°C .

Scientific Research Applications

1. Hormone Secretion and Regulation

ACTH plays a pivotal role in regulating hormone secretion, particularly in the adrenocorticotropic hormone (ACTH) system. Research has identified its significant contribution to the secretion of various hormones, emphasizing its central position in hormonal regulation (Rivier & Plotsky, 1986).

2. Biochemical Pathways and Peptide Synthesis

Studies have explored the biochemical pathways involved in the synthesis of ACTH-related peptides. The research particularly focuses on the origins and transformations of these peptides, revealing critical insights into the molecular underpinnings of ACTH and its associated compounds (Benjannet et al., 1980).

3. ACTH Receptor Interaction and Cellular Functions

The interaction of ACTH with its receptors on various cell types has been a subject of extensive research. These studies provide a detailed understanding of how ACTH influences cellular functions, particularly in relation to its receptor-mediated actions (Clarke & Bost, 1989).

4. Influence on Physiological Processes

ACTH has been shown to influence a range of physiological processes. For example, its role in elevating gene expression for catecholamine biosynthesis demonstrates its broad impact on bodily functions, beyond its primary role in the endocrine system (Serova et al., 2008).

5. Interaction with Other Hormones and Compounds

The interaction of ACTH with other hormones and compounds has been a key area of investigation. This research is vital for understanding the complex interplay between various hormones and how ACTH modulates these interactions (Bates & Garrison, 1967).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C134H207N39O29S/c1-75(2)108(125(195)152-72-105(177)154-88(32-15-19-54-136)113(183)156-89(33-16-20-55-137)114(184)157-91(36-22-57-147-132(140)141)115(185)162-96(38-24-59-149-134(144)145)129(199)172-61-26-40-103(172)124(194)170-110(77(5)6)126(196)161-90(34-17-21-56-138)119(189)168-109(76(3)4)127(197)166-100(66-80-44-48-84(176)49-45-80)130(200)173-62-27-41-104(173)131(201)202)169-123(193)102-39-25-60-171(102)128(198)95(35-12-9-18-53-135)155-106(178)71-151-112(182)98(67-81-69-150-87-31-14-13-30-85(81)87)164-116(186)92(37-23-58-148-133(142)143)158-120(190)97(65-78-28-10-8-11-29-78)163-121(191)99(68-82-70-146-74-153-82)165-117(187)93(50-51-107(179)180)159-118(188)94(52-63-203-7)160-122(192)101(73-174)167-111(181)86(139)64-79-42-46-83(175)47-43-79/h8,10-11,13-14,28-31,42-49,69-70,74-77,86,88-104,108-110,150,174-176H,9,12,15-27,32-41,50-68,71-73,135-139H2,1-7H3,(H,146,153)(H,151,182)(H,152,195)(H,154,177)(H,155,178)(H,156,183)(H,157,184)(H,158,190)(H,159,188)(H,160,192)(H,161,196)(H,162,185)(H,163,191)(H,164,186)(H,165,187)(H,166,197)(H,167,181)(H,168,189)(H,169,193)(H,170,194)(H,179,180)(H,201,202)(H4,140,141,147)(H4,142,143,148)(H4,144,145,149)/t86-,88-,89-,90+,91-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,108-,109-,110-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMABAPARYUDEN-KIOXDWMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C134H207N39O29S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2860.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ACTH (2-24) (human, bovine, rat)

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